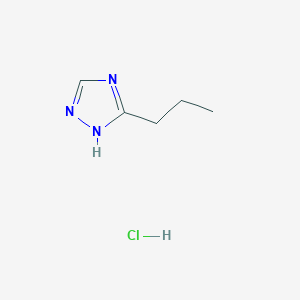

3-Propyl-1H-1,2,4-triazole hydrochloride

Beschreibung

3-Propyl-1H-1,2,4-triazole hydrochloride is a nitrogen-containing heterocyclic compound featuring a 1,2,4-triazole core substituted with a propyl group at the 3-position and a hydrochloride counterion. The triazole ring system is renowned for its stability, aromaticity, and versatility in medicinal and industrial chemistry . The hydrochloride salt increases aqueous solubility, making the compound suitable for pharmaceutical formulations .

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

5-propyl-1H-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-2-3-5-6-4-7-8-5;/h4H,2-3H2,1H3,(H,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBLZFXCRQUDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=NN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19932-60-6 | |

| Record name | 3-Propyl-1H-1,2,4-triazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Triazole compounds, including 3-propyl-1H-1,2,4-triazole hydrochloride, are widely recognized for their antifungal properties. They function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of cell membrane integrity and ultimately fungal cell death. Research has shown that derivatives of triazoles exhibit potent antifungal activity against various strains of fungi, making them essential in treating fungal infections .

Antimicrobial Properties

The broad-spectrum antimicrobial activity of triazoles has been documented extensively. Studies indicate that 3-propyl-1H-1,2,4-triazole hydrochloride can inhibit the growth of both gram-positive and gram-negative bacteria. Its mechanism often involves disrupting bacterial cell wall synthesis or function. For instance, compounds with a triazole moiety have been synthesized and tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial efficacy .

Anticancer Potential

Recent investigations have highlighted the anticancer properties of triazole derivatives. The compound's ability to interact with biological targets involved in cancer progression makes it a candidate for further development. For example, certain triazole derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various pathways, including modulation of enzyme activity related to cancer metabolism .

Fungicides

3-Propyl-1H-1,2,4-triazole hydrochloride is also explored as a fungicide in agriculture. Its application helps manage fungal diseases in crops by preventing the spread of pathogens that threaten agricultural yields. The compound's effectiveness against specific fungal species is attributed to its ability to disrupt cellular processes critical for fungal survival .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-propyl-1H-1,2,4-triazole hydrochloride typically involves multi-step reactions that allow for the incorporation of various functional groups to enhance its biological activity. Structure-activity relationship studies have been pivotal in optimizing the pharmacological properties of triazoles by modifying substituents on the triazole ring to improve potency and selectivity against target organisms .

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several triazole derivatives, including 3-propyl-1H-1,2,4-triazole hydrochloride against Candida albicans. The results indicated that specific modifications on the triazole ring significantly enhanced antifungal potency compared to standard treatments .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial activity, researchers synthesized a series of 1H-1,2,4-triazole derivatives and tested them against Pseudomonas aeruginosa. The study revealed that certain derivatives exhibited remarkable antibacterial effects with minimal cytotoxicity towards human cells, underscoring their potential as therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent identity and position. Below is a comparative analysis with key analogs:

| Compound Name | Substituent(s) | Key Features | Applications/Activity Insights |

|---|---|---|---|

| 3-Propyl-1H-1,2,4-triazole hydrochloride | 3-propyl, hydrochloride | Enhanced lipophilicity (propyl) + improved solubility (HCl salt) | Likely enzyme inhibition, antifungals |

| 3-Ethyl-1H-1,2,4-triazole | 3-ethyl | Moderate lipophilicity; lower solubility vs. HCl salts | Intermediate potency in bioactivity |

| 3-tert-Butyl-1H-1,2,4-triazole | 3-tert-butyl | High steric bulk; reduced solubility; increased metabolic stability | Agrochemicals, corrosion inhibitors |

| 3,5-Diethyl-1H-1,2,4-triazole | 3-ethyl, 5-ethyl | Symmetric substitution; higher melting point | Material science, coordination chemistry |

| 3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride | 3-methyl, propylamine, HCl | Amine functionality enables hydrogen bonding; high solubility | Pharmaceutical lead optimization |

Key Insights

Bulkiness: tert-Butyl groups introduce steric hindrance, which may reduce enzymatic degradation but limit solubility . Functional Groups: The propylamine group in [ compound] enables additional interactions (e.g., hydrogen bonding), broadening pharmacological utility compared to simple alkyl derivatives .

Biological Activity: 1,2,4-Triazoles are less studied than 1,2,3-triazoles (click chemistry-derived) but share applications in enzyme inhibition (e.g., carbonic anhydrase-II) and antimicrobial activity . The hydrochloride salt in 3-propyl-1H-1,2,4-triazole likely enhances bioavailability compared to non-ionic analogs, similar to protonated amines in related compounds .

Stability and Solubility: Hydrochloride salts generally improve water solubility, critical for drug formulation. Non-salt forms (e.g., 3-ethyl or tert-butyl derivatives) may require co-solvents for administration . Hemiaminal decomposition observed in other triazole derivatives (e.g., in DMSO) suggests that stability studies are essential for 3-propyl-1H-1,2,4-triazole hydrochloride in solution .

Q & A

Q. What are the established synthetic routes for 3-Propyl-1H-1,2,4-triazole hydrochloride?

The synthesis typically involves alkylation of 1H-1,2,4-triazole with a propylating agent (e.g., 1-chloropropane) under basic conditions. For example:

- Method A : Reacting 1H-1,2,4-triazole with 1-chloropropane in the presence of K₂CO₃ in DMF at 80°C, followed by HCl treatment to form the hydrochloride salt .

- Method B : Hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde, followed by propyl group introduction via nucleophilic substitution and salt formation . Yields depend on solvent polarity, temperature, and catalyst selection.

Table 1 : Representative Synthetic Conditions for Analogous Triazole Derivatives

| Method | Reactants | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | 1H-triazole, 1-chloropropane | K₂CO₃ | 80°C | ~65 |

| Hydroxymethylation | Triazole, Paraformaldehyde | HCl | 60°C | ~70 |

Q. How is the molecular structure of 3-Propyl-1H-1,2,4-triazole hydrochloride characterized?

Structural elucidation employs:

- X-ray crystallography : To determine crystal packing and hydrogen-bonding networks. SHELX software is used for refinement, particularly for resolving twinning or high-resolution data .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., propyl CH₂/CH₃ groups at δ 1.0–1.5 ppm) .

- Elemental analysis : Confirms C, H, N, and Cl content (±0.4% tolerance) .

Q. What are the key chemical reactions of 3-Propyl-1H-1,2,4-triazole hydrochloride?

The compound undergoes:

- Nucleophilic substitution : The chloride can be replaced by amines or thiols to form derivatives (e.g., 3-Propyl-1H-1,2,4-triazole-1-amine) .

- Tautomerism : The triazole ring exhibits keto-enol tautomerism, influenced by solvent polarity (verified via UV-Vis and ¹H NMR in DMSO vs. chloroform) .

Advanced Questions

Q. How can researchers resolve contradictions in crystallographic data for 3-Propyl-1H-1,2,4-triazole hydrochloride?

Contradictions (e.g., disordered propyl groups) are addressed by:

Q. What strategies optimize the synthetic yield of 3-Propyl-1H-1,2,4-triazole hydrochloride?

Yield optimization involves:

- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of triazole .

- Continuous flow reactors : Reduce side reactions via precise temperature/residence time control (e.g., 70°C, 30 min retention) .

Q. How does the propyl group influence the biological activity of 3-Propyl-1H-1,2,4-triazole hydrochloride?

The propyl moiety enhances:

- Lipophilicity : Increases membrane permeability (logP ~1.8 predicted via ChemAxon).

- Enzyme binding : Molecular docking studies suggest hydrophobic interactions with COX-2 or CYP450 active sites, similar to 5-aryl-1,2,4-triazole derivatives .

- Antimicrobial activity : In vitro assays against S. aureus (MIC ~8 µg/mL) show improved efficacy compared to methyl-substituted analogs .

Q. What methodologies analyze tautomeric equilibria in 3-Propyl-1H-1,2,4-triazole hydrochloride?

Tautomerism is studied via:

- Variable-temperature NMR : Monitors chemical shift changes of NH protons in DMSO-d₆ (Δδ > 0.5 ppm between 25°C and 60°C) .

- IR spectroscopy : Identifies enol (C=O stretch ~1700 cm⁻¹) vs. keto (N-H bend ~1600 cm⁻¹) forms .

- Computational modeling : DFT (B3LYP/6-311+G**) calculates relative stability of tautomers in solvent continuum models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.